2-Chloro-4-propoxybenzaldehyde
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Overview
Description
Benzaldehyde, 2-chloro-4-propoxy- is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 2-position and a propoxy group at the 4-position. This compound is used in various chemical syntheses and has applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-chloro-4-propoxy- typically involves the substitution of benzaldehyde derivatives. One common method is the nucleophilic aromatic substitution reaction, where a suitable benzaldehyde derivative undergoes substitution with a propoxy group in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of Benzaldehyde, 2-chloro-4-propoxy- may involve large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: Benzaldehyde, 2-chloro-4-propoxy- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: 2-chloro-4-propoxybenzoic acid.
Reduction: 2-chloro-4-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Benzaldehyde, 2-chloro-4-propoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fragrances, flavorings, and as a precursor in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-chloro-4-propoxy- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the chlorine and propoxy substitutions.
2-chlorobenzaldehyde: Similar structure but without the propoxy group.
4-propoxybenzaldehyde: Similar structure but without the chlorine atom.
Uniqueness: Benzaldehyde, 2-chloro-4-propoxy- is unique due to the presence of both chlorine and propoxy groups, which confer distinct chemical properties and reactivity. These substitutions can influence the compound’s solubility, boiling point, and its ability to participate in specific chemical reactions, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
1263283-82-4 |
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Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-chloro-4-propoxybenzaldehyde |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
VNJRRSAJKPLVEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=O)Cl |
Origin of Product |
United States |
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